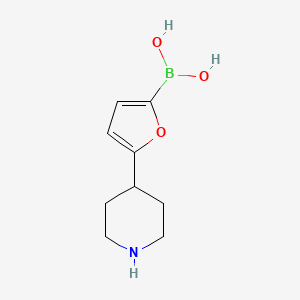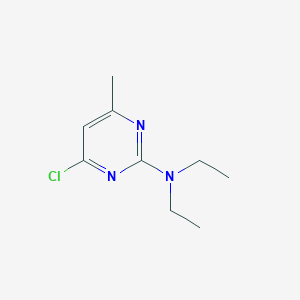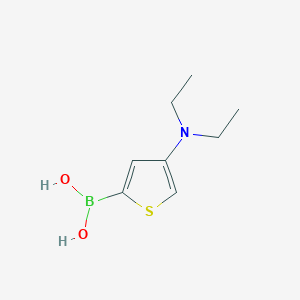
(4-(Diethylamino)thiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Diethylamino)thiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a diethylamino group and a boronic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Diethylamino)thiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the Miyaura borylation reaction, where a halogenated thiophene reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Diethylamino)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding thiophene oxides.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl or aryl-vinyl compounds.
Oxidation: Thiophene oxides are formed.
Substitution: Substituted thiophene derivatives are obtained.
Wissenschaftliche Forschungsanwendungen
(4-(Diethylamino)thiophen-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of advanced materials, including organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of (4-(Diethylamino)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-boronic acid: Lacks the diethylamino group, making it less versatile in certain reactions.
Benzo[b]thiophene-2-ylboronic acid: Contains a fused benzene ring, which alters its electronic properties and reactivity.
Uniqueness
(4-(Diethylamino)thiophen-2-yl)boronic acid is unique due to the presence of the diethylamino group, which can enhance its solubility and reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for creating complex molecular architectures.
Eigenschaften
Molekularformel |
C8H14BNO2S |
|---|---|
Molekulargewicht |
199.08 g/mol |
IUPAC-Name |
[4-(diethylamino)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H14BNO2S/c1-3-10(4-2)7-5-8(9(11)12)13-6-7/h5-6,11-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
VCRPRLULKBYYIH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CS1)N(CC)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13344566.png)


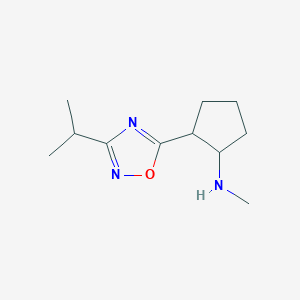
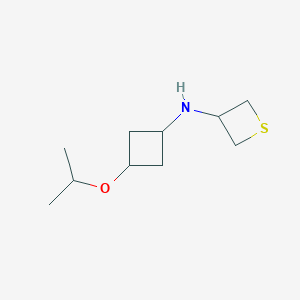

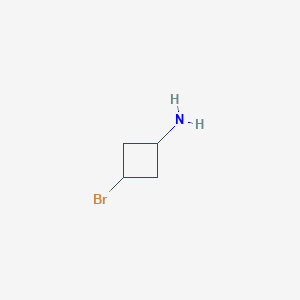

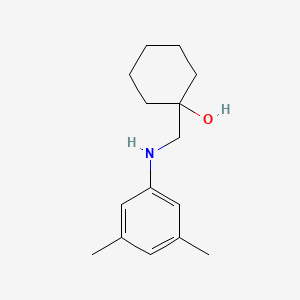

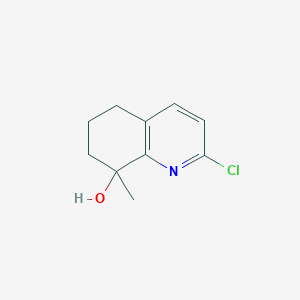
![4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13344647.png)
